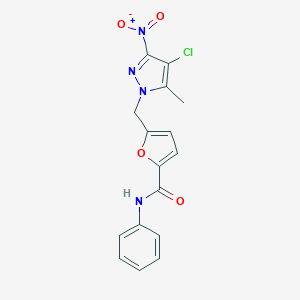
5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as CNF and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of CNF is not fully understood. However, studies have shown that CNF inhibits the activity of various enzymes involved in cancer cell growth, such as topoisomerase II. CNF has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Studies have also shown that CNF inhibits the activity of various enzymes involved in bacterial and fungal growth, such as DNA gyrase and RNA polymerase.
Biochemical and Physiological Effects:
CNF has been shown to have various biochemical and physiological effects. Studies have shown that CNF inhibits the growth of cancer cells and induces apoptosis in cancer cells. CNF has also been shown to have potent antimicrobial activity against various bacteria and fungi. CNF has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CNF in lab experiments is its potent anticancer and antimicrobial properties. CNF has also been shown to have anti-inflammatory effects, which can be beneficial in various disease models. However, one of the limitations of using CNF in lab experiments is its potential toxicity. Studies have shown that CNF can be toxic to normal cells at high concentrations.
Orientations Futures
There are various future directions for the study of CNF. One of the future directions is the development of CNF as a potential anticancer drug. Studies have shown that CNF inhibits the growth of cancer cells and induces apoptosis in cancer cells. Another future direction is the development of CNF as a potential antimicrobial drug. CNF has potent antimicrobial activity against various bacteria and fungi. Another future direction is the study of the mechanism of action of CNF. The mechanism of action of CNF is not fully understood, and further studies are needed to elucidate its mode of action.
Méthodes De Synthèse
CNF has been synthesized using different methods, including the reaction of 4-chloro-3-nitro-5-methyl-1H-pyrazole with N-phenyl-2-furoic acid hydrazide in the presence of a catalyst. Another method involves the reaction of 4-chloro-3-nitro-5-methyl-1H-pyrazole with N-phenyl-2-furoic acid hydrazide in the presence of a base.
Applications De Recherche Scientifique
CNF has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been extensively studied for its anticancer properties. Studies have shown that CNF inhibits the growth of cancer cells and induces apoptosis in cancer cells. CNF has also been studied for its antimicrobial properties. Studies have shown that CNF has potent antimicrobial activity against various bacteria and fungi. CNF has also been studied for its anti-inflammatory properties. Studies have shown that CNF has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide |
|---|---|
Formule moléculaire |
C16H13ClN4O4 |
Poids moléculaire |
360.75 g/mol |
Nom IUPAC |
5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C16H13ClN4O4/c1-10-14(17)15(21(23)24)19-20(10)9-12-7-8-13(25-12)16(22)18-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,22) |
Clé InChI |
JPVVWCSLPOTRCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-])Cl |
SMILES canonique |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-1,3-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213500.png)

![3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole](/img/structure/B213507.png)

![4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B213509.png)

![1-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2,3-dimethyl-1H-indole](/img/structure/B213511.png)

![{3-[(4-bromophenoxy)methyl]phenyl}(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B213513.png)
![N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213516.png)


![1-{5-[(4-Fluorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B213521.png)
